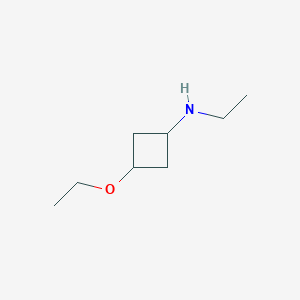
3-ethoxy-N-ethylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-ethylcyclobutan-1-amine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethylamine group (-NHCH2CH3) attached to a cyclobutane ring. Cyclobutane itself is a four-membered ring, which introduces significant ring strain due to its angular structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine product.
Another method involves the alkylation of cyclobutanone with ethyl iodide, followed by the introduction of the ethoxy group through nucleophilic substitution using sodium ethoxide. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-ethoxy-N-ethylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, ether derivatives
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-ethylcyclobutan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. It serves as a model compound for studying the behavior of cycloalkanes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-ethoxy-N-ethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3-ethoxy-N-ethylcyclobutan-1-amine can be compared with other similar compounds, such as:
Cyclobutanamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
3-ethoxycyclobutan-1-amine: Similar structure but without the ethyl group, leading to variations in its chemical behavior.
N-ethylcyclobutan-1-amine: Lacks the ethoxy group, affecting its solubility and reactivity.
The presence of both the ethoxy and ethylamine groups in this compound makes it unique, providing a combination of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-ethoxy-N-ethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-9-7-5-8(6-7)10-4-2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
IVVVSATVJRBXMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CC(C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


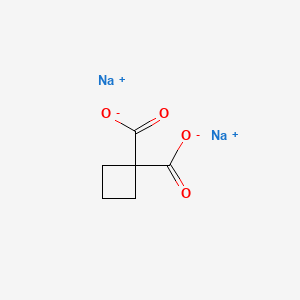
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
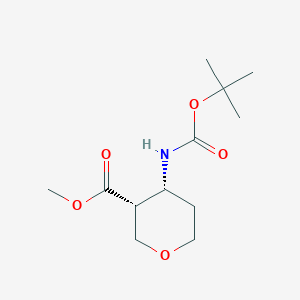
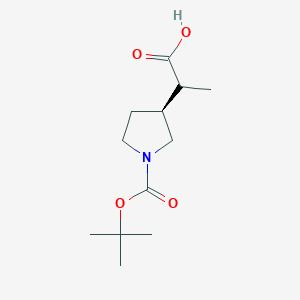
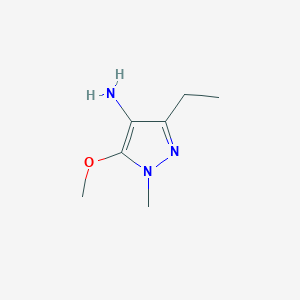
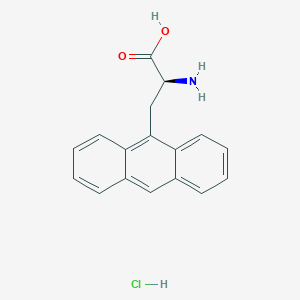
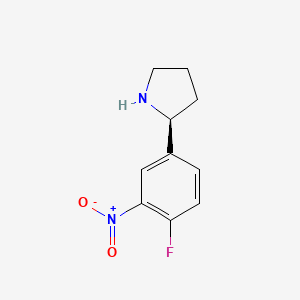
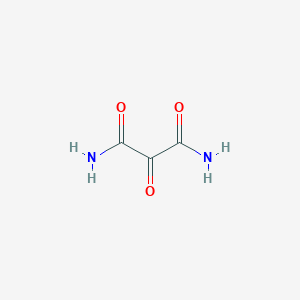
![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13337596.png)
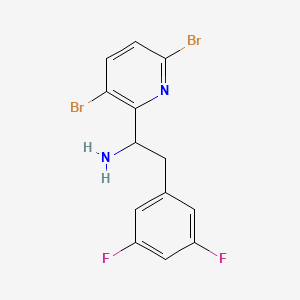
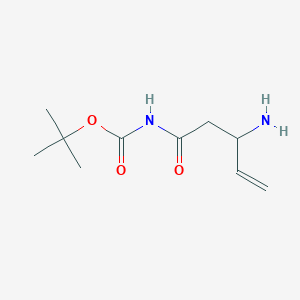

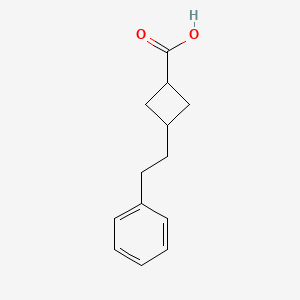
![3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B13337642.png)
